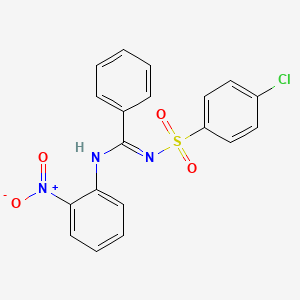
(E)-N'-((4-clorofenil)sulfonil)-N-(2-nitrofenil)bencimidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide is a synthetic organic compound characterized by the presence of a benzimidamide core structure substituted with a 4-chlorophenylsulfonyl group and a 2-nitrophenyl group
Aplicaciones Científicas De Investigación
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide typically involves a multi-step process:
Formation of Benzimidamide Core: The initial step involves the formation of the benzimidamide core through the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of 4-Chlorophenylsulfonyl Group: The benzimidamide core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenylsulfonyl group.
Nitration: The final step involves the nitration of the resulting intermediate using a nitrating agent such as nitric acid to introduce the 2-nitrophenyl group.
Industrial Production Methods
Industrial production of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenylsulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The benzimidamide core can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, triethylamine.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-aminophenyl)benzimidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorobenzenesulfonic acid, 2-nitroaniline.
Mecanismo De Acción
The mechanism of action of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and sulfonyl groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N’-((4-bromophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a bromine atom instead of chlorine.
(E)-N’-((4-methylphenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a methyl group instead of chlorine.
(E)-N’-((4-fluorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold for drug development and materials science research.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(2-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-15-10-12-16(13-11-15)28(26,27)22-19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)23(24)25/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPCLBXGMTBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
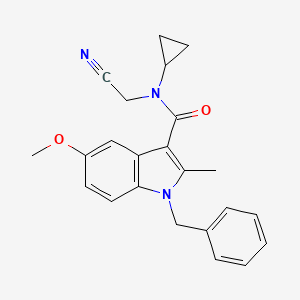
![3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563600.png)
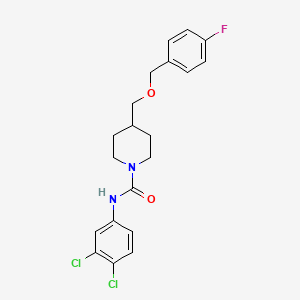
![[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2563603.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2563605.png)
![(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2563607.png)
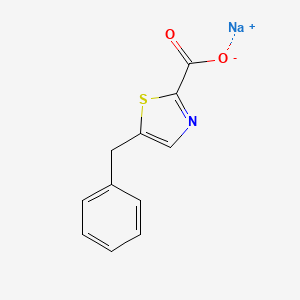
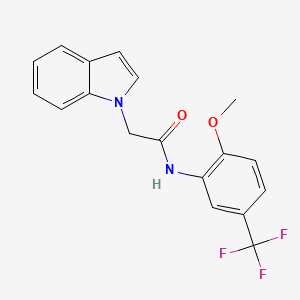
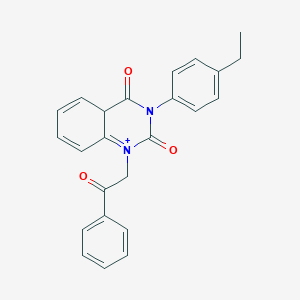
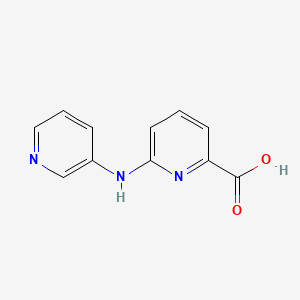
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
